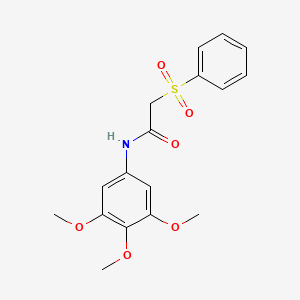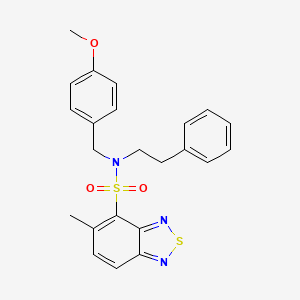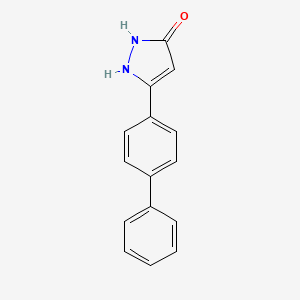![molecular formula C13H7IN2O2 B3607399 6-(4-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3607399.png)
6-(4-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Descripción general
Descripción
The compound “6-(4-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione” is a heterocyclic compound that contains a pyrrolo[3,4-b]pyridine core. This core is a bicyclic structure with a five-membered ring fused to a six-membered ring, both containing nitrogen .
Synthesis Analysis
The synthesis of such compounds often involves the formation of the pyrrolopyridine core, which can be achieved through various methods including cyclization reactions . The iodophenyl group can be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolo[3,4-b]pyridine core, with an iodophenyl group attached at the 6-position . The presence of iodine, a heavy atom, could impart unique properties to the compound, such as a high molecular weight and distinct reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the iodophenyl group, which could undergo various substitution reactions . The pyrrolopyridine core could also participate in reactions, particularly at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For instance, the presence of the iodine atom could increase the compound’s molecular weight and potentially its lipophilicity . The nitrogen atoms in the pyrrolopyridine core could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, as well as investigation of its properties and potential applications . This could include medicinal chemistry studies if the compound shows biological activity, or materials science research if the compound has interesting physical or chemical properties .
Propiedades
IUPAC Name |
6-(4-iodophenyl)pyrrolo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7IN2O2/c14-8-3-5-9(6-4-8)16-12(17)10-2-1-7-15-11(10)13(16)18/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFOCQWLSGOXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)I)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3607317.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B3607325.png)

![N-{5-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}benzenesulfonamide](/img/structure/B3607355.png)
![3-[3-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine](/img/structure/B3607359.png)
![4-[(1-benzyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B3607366.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3607373.png)


![N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B3607401.png)
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B3607414.png)
![10-allyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3607415.png)
![2-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3607417.png)
![1-benzyl-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3607424.png)
